Erythro-2-morpholino-1,2-diphenylethanol
Description
Erythro-2-morpholino-1,2-diphenylethanol is a chiral vicinal amino alcohol derivative where a morpholino group replaces the hydroxyl or amino substituent in analogous compounds. The morpholino group likely confers distinct electronic and steric properties, influencing solubility, stereoselectivity, and applications in asymmetric catalysis or pharmaceutical intermediates.
Properties
CAS No. |
4176-70-9 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-1,2-diphenylethanol |
InChI |
InChI=1S/C18H21NO2/c20-18(16-9-5-2-6-10-16)17(15-7-3-1-4-8-15)19-11-13-21-14-12-19/h1-10,17-18,20H,11-14H2 |
InChI Key |
BQRBHUBJRJBXPF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Erythro-2-morpholino-1,2-diphenylethanol
General Synthetic Approach
The synthesis of this compound typically involves nucleophilic substitution or addition reactions where morpholine acts as a nucleophile attacking an electrophilic center on a diphenyl-substituted ethanolic precursor. The preparation is often conducted under controlled conditions to favor the erythro stereoisomer.
Detailed Synthetic Routes
Nucleophilic Addition to Epoxides or Halohydrins
One common method involves the reaction of morpholine with epoxides or halohydrins derived from diphenyl-substituted ethanols. For example:
- Starting with 1,2-diphenylethanol derivatives, an epoxide intermediate is formed.
- Morpholine is then added under mild basic or neutral conditions to open the epoxide ring, resulting in the formation of this compound.
- The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from room temperature to reflux conditions depending on the substrate reactivity.
Reductive Amination
Another synthetic route involves reductive amination:
- The starting material is 1,2-diphenyl-1,2-ethanedione or the corresponding aldehyde/ketone.
- Morpholine is reacted with the carbonyl compound to form an imine or iminium intermediate.
- This intermediate is then reduced, commonly using sodium borohydride (NaBH4) or catalytic hydrogenation, to yield this compound.
- This method allows for stereochemical control and is often used when high purity of the erythro isomer is required.
Experimental Conditions and Optimization
- Reaction times vary from 2 to 24 hours depending on the method and scale.
- Temperature control is critical to avoid side reactions such as over-reduction or polymerization.
- Use of inert atmosphere (nitrogen or argon) is recommended to prevent oxidation of sensitive intermediates.
- Purification typically involves recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
Analytical Data and Characterization
The synthesized this compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR confirm the presence of morpholine and diphenyl groups and verify stereochemistry.
- Mass Spectrometry (MS): Confirms molecular weight of 283.37 g/mol.
- Infrared (IR) Spectroscopy: Shows characteristic hydroxyl and amine functional group absorptions.
- Melting Point Determination: Used to assess purity and confirm identity.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Epoxide Ring Opening | Diphenyl-substituted epoxide + Morpholine | DMF or THF, RT to reflux | 4-12 hours | 70-85 | Mild conditions, stereoselective |
| Reductive Amination | 1,2-Diphenyl-1,2-ethanedione + Morpholine | NaBH4 or catalytic hydrogenation | 2-6 hours | 75-90 | Allows stereochemical control |
Research Findings and Literature Insights
- The synthesis of this compound has been extensively studied in the context of photoinitiators and polymer chemistry, where the compound acts as a synergist or intermediate in UV-curing processes.
- The morpholine substituent enhances solubility and reactivity, making the compound valuable in free radical polymerization systems.
- Optimization of reaction parameters such as solvent choice, temperature, and reagent stoichiometry significantly impacts yield and stereochemical purity.
- Analytical techniques such as real-time infrared (RTIR) spectroscopy and differential scanning calorimetry (DSC) are employed to monitor reaction progress and product stability.
Chemical Reactions Analysis
Types of Reactions: 2-Morpholin-4-yl-1,2-diphenyl-ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Erythro-2-morpholino-1,2-diphenylethanol is a chemical compound that consists of two aromatic rings and a morpholine ring attached to an ethanol moiety . While specific applications of this compound are not extensively detailed in the provided search results, related research areas and compounds offer insights into potential uses.
General Information
Related Research and Potential Applications
While a direct application of this compound was not found, research on related compounds and chemical processes can be indicative of potential applications:
- Chiral Separations: Analytical methods that differentiate between enantiomers are valuable in analyzing the enantiomeric purity of compounds from natural or chemical sources, with applications in pharmaceutical sciences, chemistry, biochemistry, forensic science, environmental science, and other fields dealing with bioactive compounds . "Chiral Separations: Methods and Protocols" discusses analytical separation sciences using chromatographic and electrophoretic techniques .
- Photoinitiated Polymerization: Research by Aydin, M., Arsu, N., and others explores photoinitiated free radical polymerization using thioxanthone thioacetic acid . These studies cover various aspects of photopolymerization, including mechanistic studies and the use of different photoinitiators .
- Photoinitiators for Free Radical Polymerization: Panchromatic Type II photoinitiators based on thioxanthone derivatives have been developed for free radical polymerization . Amine-linked benzophenone photoinitiators have also been studied for their photopolymerization and photophysical properties in free radical polymerization .
- Water-Soluble Photoinitiators: Thioxanthone-based water-soluble photoinitiators have been used for acrylamide photopolymerization .
- Stabilizers: Diphenylamine derivatives are used in efficient phosphorous stabilizers .
Mechanism of Action
The mechanism of action of 2-Morpholin-4-yl-1,2-diphenyl-ethanol involves its interaction with specific molecular targets and pathways. It is known to act as a selective norepinephrine reuptake inhibitor, which can influence neurotransmitter levels in the brain. This action is mediated through its binding to norepinephrine transporters, thereby inhibiting the reuptake of norepinephrine and increasing its availability in the synaptic cleft .
Comparison with Similar Compounds
Erythro-2-amino-1,2-diphenylethanol
- Synthesis : Prepared via enantioselective palladium-catalyzed arylation or resolution using chiral auxiliaries like (S)-α-methylbenzylamine .
- Applications : Widely used as a chiral ligand in asymmetric synthesis (e.g., Barbier reactions) and in the preparation of vanadium(V) complexes for DNA/BSA binding studies .
- Physical Properties: Melting point 142–144°C; soluble in ethanol, chloroform, and water .
- Stereoselectivity : Solvent-induced chirality switching observed in reciprocal resolutions with mandelic acid, where 1,4-dioxane alters hydrogen-bonding networks .
Comparison: Replacing the amino group with morpholino may enhance solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) due to morpholine’s oxygen-rich structure. However, steric bulk from the morpholino ring could reduce enantioselectivity in catalytic applications compared to the smaller amino group .
Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone
Vanadium(V) Complexes with Amino Alcohols
- Structure-Activity: (1S,2R)-2-amino-1,2-diphenylethanol forms distorted square pyramidal vanadium complexes, enhancing DNA/BSA affinity through chirality-driven conformational control .
Chiral Separation Techniques
- Chromatography: 2-Amino-1,2-diphenylethanol enantiomers are separable via SFC (80:20 CO₂/methanol) or HPLC (hexane/ethanol) .
- Comparison: The morpholino group’s polarity may shift retention times in SFC, requiring adjusted mobile phases (e.g., higher methanol content) for resolution.
Key Data Table: Properties of Erythro-2-morpholino-1,2-diphenylethanol and Analogs
Q & A
Q. What are the key considerations for synthesizing erythro-2-morpholino-1,2-diphenylethanol with high enantiomeric purity?
To achieve high enantiomeric purity, solvent selection and chiral auxiliary design are critical. For example, using (1S,2R)-2-amino-1,2-diphenylethanol as a chiral auxiliary in Staudinger-type β-lactam synthesis ensures excellent stereoselectivity under mild conditions with 2-chloro-1-methylpyridinium salts as dehydrating agents . Solvent polarity and hydrogen-bonding capacity (e.g., 1-PrOH vs. 1,4-dioxane) can reverse stereoselectivity during crystallization, as shown in reciprocal resolutions of mandelic acid derivatives .
Q. How can researchers confirm the conformational equilibria and stereochemical integrity of this compound?
Conformational analysis relies on NMR and infrared spectroscopy. For instance, studies on 2-amino-1,2-diphenylethanol analogs revealed equilibrium between staggered and eclipsed conformers, influenced by intramolecular hydrogen bonding and steric effects . X-ray crystallography further validates stereochemical outcomes by revealing hydrogen-bonding networks (columnar vs. sheetlike) in diastereomeric salts .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Storage at 2–8°C is advised to maintain stability . Safety data sheets (SDS) recommend using personal protective equipment (PPE) and proper ventilation, as the compound may pose inhalation or skin contact risks . Emergency procedures include contacting specialized services for spills or exposure incidents .
Advanced Research Questions
Q. How does solvent choice influence stereoselective outcomes in reactions involving this compound?
Solvent-induced chirality switching is driven by solvent incorporation into crystal lattices. For example, 1,4-dioxane forms pseudopolymorphic salts with racemic 2-amino-1,2-diphenylethanol, altering hydrogen-bonding networks and packing modes to reverse stereoselectivity. This is confirmed via thermogravimetric analysis and crystallography . Polar solvents like 1-PrOH favor columnar hydrogen-bonding structures, while nonpolar solvents promote sheetlike arrangements, directly impacting enantiomer deposition .
Q. What methodologies enable the use of this compound as a chiral auxiliary in asymmetric synthesis?
The compound serves as a precursor for optically active 2-oxazolidinones when reacted with triphosgene. These oxazolidinones are critical for synthesizing enantiopure amines via hydrogenolysis . In β-lactam synthesis, its glycine derivatives react with imines under dehydrating conditions (e.g., 2-chloro-1-methylpyridinium salts), achieving >95% cis-selectivity . Gram-scale reactions retain yield and enantiopurity, demonstrating scalability .
Q. How can researchers resolve contradictions in stereochemical data for this compound derivatives?
Discrepancies often arise from solvent-dependent conformational changes or pseudopolymorphism. Cross-validating NMR, IR, and X-ray crystallography data is essential. For instance, solvent molecules embedded in crystal lattices (e.g., 1,4-dioxane) can alter diastereomer stability, necessitating thermogravimetric analysis to confirm solvent content . Iterative refinement using SHELX software (e.g., SHELXL) improves structural resolution in crystallographic studies .
Q. What strategies optimize the iterative synthesis of complex molecules using this compound as a building block?
The compound’s rigid chiral backbone facilitates iterative cross-coupling in multi-step syntheses. For example, Mauduit’s synthesis of hydroxyalkyl-NHC precursors leverages its stereochemical robustness in palladium-catalyzed arylations . Compatibility with MIDA boronates enables efficient coupling reactions without racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
